N-Ethyl-2-methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)propanamide
Description
N-Ethyl-2-methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)propanamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
CAS No. |
62400-15-1 |
|---|---|
Molecular Formula |
C14H18N4O |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-ethyl-2-methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)propanamide |
InChI |
InChI=1S/C14H18N4O/c1-4-18(13(19)10(2)3)14-15-12(16-17-14)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H,15,16,17) |
InChI Key |
VZEHGROYMOLNQV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NNC(=N1)C2=CC=CC=C2)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid with ethylamine and 2-methylpropanoyl chloride under basic conditions. The reaction typically proceeds through the formation of an intermediate amide, which is then cyclized to form the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Ethyl-2-methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Ethyl-2-methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole core but differ in their substituents.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another amide derivative with different substituents and biological activities.
Uniqueness
N-Ethyl-2-methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)propanamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
